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Cat. No.: B1314020

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of
tabersonine in the metabolic engineering of Saccharomyces cerevisiae (yeast) to produce
valuable monoterpenoid indole alkaloids (MIAS), particularly vindoline. Vindoline is a critical
precursor for the semi-synthesis of the anticancer drugs vinblastine and vincristine. The low
abundance of these compounds in their natural source, the Madagascar periwinkle
(Catharanthus roseus), necessitates the development of alternative production platforms like
engineered yeast.[1][2][3][4][5] This guide summarizes key findings, presents quantitative data
from various engineering strategies, and offers detailed protocols for replicating and building
upon this research.

Application Notes

The precursor-directed biosynthesis of vindoline from tabersonine in engineered yeast is a
promising strategy for sustainable production.[1][3] This approach involves the heterologous
expression of a multi-step enzymatic pathway from C. roseus in S. cerevisiae. The yeast is
then fed with tabersonine, which it converts into vindoline.

Core Concepts and Strategies

e Reconstitution of the Vindoline Biosynthetic Pathway: The conversion of tabersonine to
vindoline requires the functional expression of seven enzymes from C. roseus.[3][4][5][6][7]

[8]
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o Addressing Bottlenecks: Initial attempts at pathway reconstruction often result in low yields
due to various bottlenecks, including inefficient enzyme activity, substrate competition, and
insufficient cofactor supply.[1][2][9]

o Metabolic Engineering Strategies: To enhance vindoline production, researchers have
employed several strategies:

o Modulating Gene Copy Numbers: Increasing the expression of rate-limiting enzymes can
significantly improve product titers.[1][2][9][10][11]

o Pairing of Cytochrome P450 Enzymes (CYPs) and their Reductases (CPRs): The activity
of CYP enzymes, such as T16H2 and T30, is dependent on CPRs. Selecting the optimal
CYP-CPR pair is crucial for maximizing efficiency.[9][10]

o Enhancing Cofactor Supply: The biosynthetic pathway requires cofactors like NADPH and
S-adenosylmethionine (SAM). Engineering yeast to increase the intracellular pools of
these cofactors can boost production.[9][10]

o Fermentation Optimization: Process parameters such as medium composition, pH, and
feeding strategies play a significant role in the final product yield.[10][12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the metabolic
engineering of yeast for vindoline production from tabersonine.

Table 1: Vindoline Production in Engineered S. cerevisiae
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. Key Tabersonin . ] ]
Strain/Stud . . Vindoline Conversion
Engineering e Fed . . Reference
y . Titer (mg/L)  Yield (%)
Strategies (mglL)
Initial 7-gene
Quetal., -~ ] -~
2015 pathway Not specified 1.1 (in 12h) Not specified [7]
assembly
Gene copy
number
tuning, CPR
Liu et al., pairing, N
50 ~16.5 Not specified [9][10][13]
2021 cofactor
enhancement
, fermentation
optimization
Fine-tuning
Theron et al., gene copies,
2022 medium N
L Not specified 266 88 [12]
(Conference optimization,
Abstract) fed-batch
bioreactor
Table 2: Impact of CPR Pairing on Vindoline Production
o Vindoline Titer (relative to
CPR Origin Reference
control)
C. roseus (CrCPR) ~1.0 [10]
A. thaliana (AtCPR1) ~1.5 [10]
G. uralensis (GuCPR1) ~2.0 [10]
G. lucidum (GICPR) ~1.2 [10]
M. truncatula (MTR2) ~1.8 [10]

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.pnas.org/doi/10.1073/pnas.1501821112
https://pubmed.ncbi.nlm.nih.gov/34531512/
https://www.researchgate.net/publication/354630147_Efficient_production_of_vindoline_from_tabersonine_by_metabolically_engineered_Saccharomyces_cerevisiae
https://pmc.ncbi.nlm.nih.gov/articles/PMC8446080/
https://www.lestudium-ias.com/content/bio-production-vindoline-and-catharanthine-recombinant-yeast-cell-factories
https://www.researchgate.net/publication/354630147_Efficient_production_of_vindoline_from_tabersonine_by_metabolically_engineered_Saccharomyces_cerevisiae
https://www.researchgate.net/publication/354630147_Efficient_production_of_vindoline_from_tabersonine_by_metabolically_engineered_Saccharomyces_cerevisiae
https://www.researchgate.net/publication/354630147_Efficient_production_of_vindoline_from_tabersonine_by_metabolically_engineered_Saccharomyces_cerevisiae
https://www.researchgate.net/publication/354630147_Efficient_production_of_vindoline_from_tabersonine_by_metabolically_engineered_Saccharomyces_cerevisiae
https://www.researchgate.net/publication/354630147_Efficient_production_of_vindoline_from_tabersonine_by_metabolically_engineered_Saccharomyces_cerevisiae
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Visualizations
Metabolic Pathway

The following diagram illustrates the biosynthetic pathway from tabersonine to vindoline and
the competing vindorosine pathway.

Click to download full resolution via product page

Caption: Biosynthetic pathway of vindoline and vindorosine from tabersonine.

Experimental Workflow

This diagram outlines a general workflow for engineering yeast to produce vindoline from
tabersonine.
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Caption: General workflow for engineering and optimizing yeast for vindoline production.
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Experimental Protocols

The following protocols are synthesized from methodologies reported in the referenced
literature.[3][6][7][8][10]

Protocol 1: Construction of Vindoline-Producing Yeast
Strain

Objective: To integrate the seven vindoline biosynthetic genes from C. roseus into the S.
cerevisiae genome.

Materials:
e S. cerevisiae strain (e.g., CEN.PK113-7D)

e Plasmids containing codon-optimized versions of T16H2, 160MT, T30, T3R, NMT, D4H,
DAT, and a suitable CPR (e.g., from A. thaliana).

o CRISPR/Cas9 plasmids for genomic integration.

e Yeast transformation reagents (e.g., LIAc/SS-DNA/PEG method).

o Selective media (e.g., YPD with appropriate antibiotic or SC drop-out media).
Method:

e Gene Synthesis and Cloning:

o Synthesize codon-optimized versions of the seven pathway genes and the chosen CPR
for optimal expression in yeast.

o Clone each gene into an appropriate yeast expression vector under the control of a strong
promoter (e.g., TDH3, TEF1). For multi-gene integration, assemble the genes into a single
donor DNA construct.

e Yeast Transformation (CRISPR/Cas9 Mediated):

o Prepare competent yeast cells using the lithium acetate method.
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o Co-transform the yeast cells with the Cas9 expression plasmid, a gRNA expression
plasmid targeting the desired integration site(s) in the yeast genome, and the donor DNA
cassette(s) containing the pathway genes.

o Plate the transformed cells onto selective media to isolate successful integrants.

« Strain Verification:
o Isolate genomic DNA from putative transformants.

o Perform colony PCR using primers specific to the integrated genes to confirm their
presence.

o Sequence the integration junctions to verify correct insertion.

Protocol 2: Shake-Flask Cultivation and Tabersonine
Feeding

Objective: To produce vindoline from a previously constructed yeast strain in a small-scale
culture.

Materials:
e Engineered S. cerevisiae strain.

o Synthetic Complete (SC) medium with 2% (w/v) galactose and appropriate supplements for
selection.

» Tabersonine stock solution (e.g., 10 mg/mL in DMSO).
e Shake flasks.

 Incubator shaker.

Method:

 Inoculum Preparation:
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o Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium.

o Grow overnight at 30°C with shaking at 220 rpm.

e Main Culture:

o Inoculate 50 mL of SC medium in a 250 mL shake flask with the overnight culture to an
initial ODeoo of 0.1.

o Grow the culture at 30°C with shaking at 220 rpm.
e Induction and Tabersonine Feeding:

o When the culture reaches an ODeoo of approximately 1.0 (log phase), add galactose to
induce gene expression if using an inducible promoter.

o Add tabersonine from the stock solution to a final concentration of 50 mg/L.[10]
e Cultivation and Sampling:
o Continue incubation for 48-72 hours.

o Collect samples at regular intervals (e.g., 24, 48, 72 hours) for metabolite analysis.
Centrifuge the samples to separate the supernatant and cell pellet. Store at -20°C until
analysis.

Protocol 3: Metabolite Extraction and Analysis

Objective: To extract and quantify vindoline and related MIAs from the yeast culture.

Materials:

Yeast culture supernatant.

Ethyl acetate.

Sodium carbonate (Na2CO:s).

Anhydrous sodium sulfate (Na2S0Oa).
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Methanol.

Vortex mixer, centrifuge.

Rotary evaporator or nitrogen stream evaporator.

LC-MS system.

Authentic standards for tabersonine, vindoline, and other intermediates.

Method:

o Extraction:

o

To 1 mL of culture supernatant, add 100 pL of 1 M NazCOs to basify the solution.

[e]

Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

o

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

[¢]

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

[¢]

Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and pool the
organic layers.

e Drying and Reconstitution:
o Dry the pooled organic extract over anhydrous Naz2SOa.

o Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of
nitrogen.

o Reconstitute the dried extract in a known volume (e.g., 100 pL) of methanol.
e LC-MS Analysis:

o Analyze the reconstituted sample using a reverse-phase C18 column on an LC-MS
system.
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o Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and
acetonitrile with 0.1% formic acid).

o Monitor for the specific mass-to-charge ratios (m/z) of tabersonine, vindoline, and other
expected intermediates.

o Quantify the compounds by comparing their peak areas to a standard curve generated
from authentic standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.lestudium-ias.com/content/bio-production-vindoline-and-catharanthine-recombinant-yeast-cell-factories
https://www.lestudium-ias.com/content/bio-production-vindoline-and-catharanthine-recombinant-yeast-cell-factories
https://pmc.ncbi.nlm.nih.gov/articles/PMC8446080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8446080/
https://www.benchchem.com/product/b1314020#application-of-tabersonine-in-metabolic-engineering-of-yeast
https://www.benchchem.com/product/b1314020#application-of-tabersonine-in-metabolic-engineering-of-yeast
https://www.benchchem.com/product/b1314020#application-of-tabersonine-in-metabolic-engineering-of-yeast
https://www.benchchem.com/product/b1314020#application-of-tabersonine-in-metabolic-engineering-of-yeast
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314020?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

